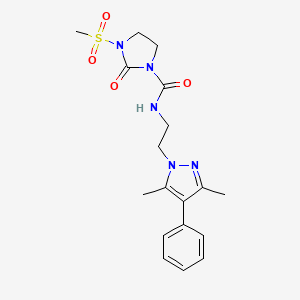

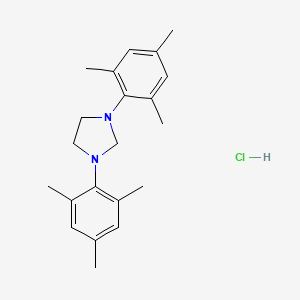

![molecular formula C15H11ClN2OS B2579528 2-[(2-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 28923-54-8](/img/structure/B2579528.png)

2-[(2-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial Activity

Compounds similar to 2-[(2-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial properties. Studies have found that certain derivatives show potential as antibacterial agents against both gram-negative and gram-positive bacteria. For instance, a study on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed remarkable antibacterial activity, comparable to standard antibiotics like ciprofloxacin (Siddiqui et al., 2014). Another study on compounds with 1,3,4-oxadiazole rings showed promising antimicrobial activities (JagadeeshPrasad et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of new heterocyclic compounds based on the 1,3,4-oxadiazole framework have been a focus of several studies. These compounds have been synthesized through various methods and are studied for different applications. For instance, a study synthesized and characterized several fused heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole (Abbas et al., 2017).

Delayed Luminescence and Organic Light Emitting Diodes (OLEDs)

Research into the delayed luminescence of 1,3,4-oxadiazole derivatives has been conducted, particularly in the context of organic light-emitting diodes (OLEDs). A study found that certain carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles showed properties suitable for use in OLEDs, indicating their potential in electronic applications (Cooper et al., 2022).

Plant Disease Control

Some derivatives of 1,3,4-oxadiazole, such as sulfone derivatives containing 1,3,4-oxadiazole moieties, have shown effectiveness in controlling plant diseases. For example, a study found that these derivatives had good antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).

Molecular Structure and Crystallography

The molecular structure and crystallography of compounds containing the 1,3,4-oxadiazole ring have been extensively studied. For example, a study on 3-(4-Chlorophenyl)-4-phenylthiosydnone, a compound with a similar structure, focused on its molecular structure, utilizing networks of weak hydrogen bonds to form a three-dimensional structure (Grossie & Turnbull, 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like tyrosine kinases .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit specific enzymes, such as tyrosine kinases . These enzymes play a crucial role in various cellular processes, including cell growth and differentiation.

Biochemical Pathways

Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence pathways related to cell growth and differentiation.

Pharmacokinetics

Similar compounds have been synthesized and their in silico adme and physicochemical properties have been calculated using software like swissadme .

Result of Action

Based on the potential inhibition of tyrosine kinases , it can be inferred that this compound might influence cell growth and differentiation.

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-13-9-5-4-8-12(13)10-20-15-18-17-14(19-15)11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDSYDMPKWFTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

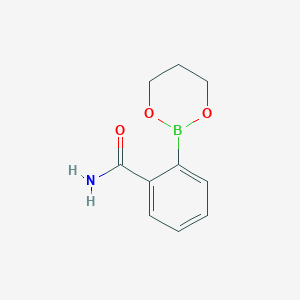

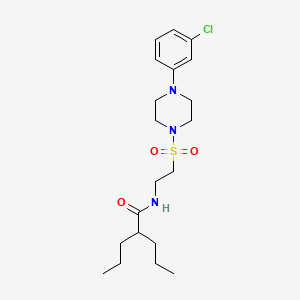

![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)

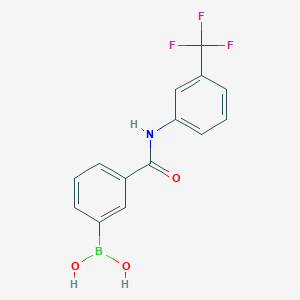

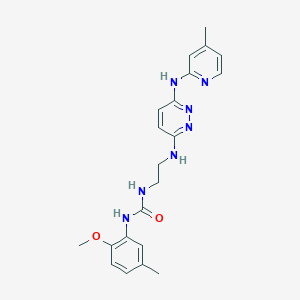

![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)

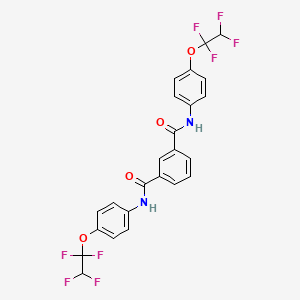

![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)

![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)

![N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2579462.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)